molecular formula C9H7ClFNO B1433080 4-Chloro-3-ethoxy-2-fluorobenzonitrile CAS No. 1373920-89-8

4-Chloro-3-ethoxy-2-fluorobenzonitrile

Cat. No. B1433080
M. Wt: 199.61 g/mol
InChI Key: SVYHZDFUKRNQNH-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorobenzonitrile is a chemical compound with the CAS Number: 1373920-89-8 . It has a molecular weight of 199.61 and its IUPAC name is 4-chloro-3-ethoxy-2-fluorobenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-ethoxy-2-fluorobenzonitrile is 1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-3-ethoxy-2-fluorobenzonitrile is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • 4-Chloro-3-ethoxy-2-fluorobenzonitrile is a key intermediate in the synthesis of various fluorinated benzonitriles, including 3,4-difluorobenzonitrile, achieved through halogen-exchange fluorination processes (Suzuki & Kimura, 1991).

Energetic and Structural Analysis

  • In the study of mono-fluorobenzonitriles, the structural and electronic properties of compounds like 4-chloro-3-ethoxy-2-fluorobenzonitrile are analyzed for their thermodynamic properties and molecular stability (Ribeiro da Silva et al., 2012).

Novel Molecule Synthesis and Characterization

  • This compound is involved in the synthesis of new heterocycle-based molecules, playing a role in the development of compounds with potential applications in non-linear optics and drug development (Murthy et al., 2017).

Radiochemical Applications

  • It is also utilized in the creation of radiofluorinated compounds for medical imaging and radiopharmaceuticals (Zlatopolskiy et al., 2012).

Antitumor Activity Research

  • Derivatives of 4-chloro-3-ethoxy-2-fluorobenzonitrile have been synthesized and evaluated for their antitumor activities, indicating the compound's relevance in medicinal chemistry (Li, 2015).

Spectroscopy and Molecular Analysis

  • Studies also focus on the vibrational features of derivatives of this compound, contributing to the understanding of molecular interactions and substitution effects (Zhao et al., 2018).

Chemical Crystallography

  • 4-Chloro-3-ethoxy-2-fluorobenzonitrile is analyzed in the field of chemical crystallography to understand intermolecular interactions and structural variations (Aldeborgh et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-3-ethoxy-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYHZDFUKRNQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethoxy-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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